4-Fluorobenzyl-d6 Alcohol
Overview
Description
4-Fluorobenzyl-d6 Alcohol is a deuterated analog of 4-fluorophenylmethanol. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the phenyl and methanol groups. The molecular formula of this compound is C7H3D4FO, and it has a molecular weight of 132.16 g/mol. The deuterated form is often used in various research fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluorobenzyl-d6 Alcohol typically involves the deuteration of 4-fluorophenylmethanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressure and temperature conditions. The deuterium gas is supplied in large quantities, and the reaction is monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzyl-d6 Alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (4-Fluorophenyl-2,3,5,6-d4)methan-d2-one.
Reduction: Reduction of the compound can lead to the formation of (4-Fluorophenyl-2,3,5,6-d4)methan-d2-amine.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: (4-Fluorophenyl-2,3,5,6-d4)methan-d2-one.
Reduction: (4-Fluorophenyl-2,3,5,6-d4)methan-d2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorobenzyl-d6 Alcohol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in NMR spectroscopy due to its deuterated nature.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluorobenzyl-d6 Alcohol involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to kinetic isotope effects. This property is exploited in various research applications to study reaction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylmethanol: The non-deuterated analog of 4-Fluorobenzyl-d6 Alcohol.
4-Fluorophenyl-2,3,5,6-tetramethylmethanone: Another fluorinated compound with similar structural features.
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of kinetic isotope effects and enhances the compound’s stability in certain reactions.
Properties
IUPAC Name |
dideuterio-(2,3,5,6-tetradeuterio-4-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2/i1D,2D,3D,4D,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZMEIHVFSWOCA-NVSFMWKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])O)[2H])[2H])F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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